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molecular formula C10H13NO3 B1645974 4-Isopropoxy-2-methyl-1-nitrobenzene

4-Isopropoxy-2-methyl-1-nitrobenzene

Cat. No. B1645974
M. Wt: 195.21 g/mol
InChI Key: GSLPIKGSVKMDDQ-UHFFFAOYSA-N
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Patent
US09061994B1

Procedure details

This compound was prepared in a similar manner to that for 404b except that 2-bromopropane was deployed for the alkyl ether adduct and chromatography utilized a 0% to 15% gradient for elution to yield a yellow oil (1.87 g, 98%): TLC Rf 0.68 (20% EtOAc/hexanes). 1H NMR (600 MHz, CDCl3) δ 8.08-8.07 (d, 1H, J=8.82 Hz), 6.77-6.75 (m, 2H), 4.66-4.62 (sep, 1H, J=6.06 Hz), 2.62 (s, 3H), 1.38-1.37 (d, 6H, J=6.12 Hz). 13C NMR (150 MHz, CDCl3) δ 162.6, 141.7, 137.1, 127.6, 118.9, 112.8, 70.6, 21.84, 21.78. Elemental analysis calculated for C10H13NO3.0.06 hexanes: C, 62.10; H, 6.96; N, 6.99. Found: C, 62.45; H, 6.69; N, 7.09.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH2:9][CH2:10]C)[CH:5]=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].Br[CH:16](C)C>>[CH:9]([O:8][C:6]1[CH:5]=[CH:4][C:3]([N+:12]([O-:14])=[O:13])=[C:2]([CH3:1])[CH:7]=1)([CH3:10])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)OCCC)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)C
Step Two
Name
alkyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
for elution

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=CC(=C(C=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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